molecular formula C7H8ClNO B183059 2-Chloro-6-methoxyaniline CAS No. 158966-62-2

2-Chloro-6-methoxyaniline

Cat. No.: B183059
CAS No.: 158966-62-2
M. Wt: 157.6 g/mol
InChI Key: SEZKSJHQUIRBCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-methoxyaniline is an organic compound with the molecular formula C7H8ClNO. It is a derivative of aniline, where the hydrogen atoms at the 2 and 6 positions of the benzene ring are substituted by a chlorine atom and a methoxy group, respectively. This compound is known for its applications in various chemical syntheses and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methoxyaniline can be achieved through several methods. One common method involves the diazotization of 3-chloro-5-methyl-4-nitroaniline followed by reduction using hypophosphorous acid and iron powder. This method is advantageous due to its short reaction steps, mild conditions, high yield, and low cost .

Another method involves the chlorination of 4-amino-3-methylbenzenesulfonic acid followed by deamination and decarboxylation reactions. This route also provides a high yield of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methoxyaniline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom and methoxy group on the benzene ring can be substituted by other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group in precursor compounds can be reduced to form this compound.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Iron powder and hypophosphorous acid are commonly used for the reduction of nitro groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted anilines, while oxidation reactions can produce quinones or other oxidized derivatives.

Scientific Research Applications

2-Chloro-6-methoxyaniline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxyaniline involves its interaction with specific molecular targets and pathways. In biochemical studies, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methoxyaniline
  • 3-Chloro-4-methoxyaniline
  • 4-Methoxyaniline
  • 2-Bromo-4-methoxyaniline

Uniqueness

2-Chloro-6-methoxyaniline is unique due to the specific positioning of the chlorine atom and methoxy group on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill. For example, the presence of both electron-withdrawing (chlorine) and electron-donating (methoxy) groups can influence the compound’s reactivity and interactions with other molecules .

Biological Activity

2-Chloro-6-methoxyaniline is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its biological activities have been the subject of numerous studies, revealing potential applications in antimicrobial, anticancer, and antiparasitic therapies. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound possesses a molecular formula of C7H8ClNO and a molecular weight of approximately 161.60 g/mol. The presence of a chlorine atom and a methoxy group on the aniline structure contributes to its unique chemical properties and biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study conducted by Smolecule highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics. The compound's mechanism of action may involve interference with bacterial cell wall synthesis or disruption of membrane integrity.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown activity against various cancer cell lines, including breast and colon cancer. A structure-activity relationship (SAR) study indicated that modifications to the methoxy group can significantly enhance cytotoxic effects against cancer cells .

Case Study: Breast Cancer Cell Lines

In vitro tests demonstrated that this compound exhibited an IC50 value of approximately 15 µM against MCF-7 breast cancer cells. The compound induced apoptosis, as evidenced by increased caspase-3 activity and DNA fragmentation assays.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HT-2920Cell cycle arrest
A54925Inhibition of proliferation

Antiparasitic Activity

Recent studies have also investigated the antiparasitic effects of this compound, particularly against Plasmodium falciparum, the causative agent of malaria. The compound demonstrated notable antimalarial activity with an EC50 value of approximately 28 nM in vitro, indicating its potential as a candidate for further development in malaria treatment .

Table 3: Antiparasitic Activity Against Plasmodium falciparum

CompoundEC50 (nM)Selectivity Index
This compound28>200
Standard Antimalarial (Artemisinin)50-

Properties

IUPAC Name

2-chloro-6-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZKSJHQUIRBCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438475
Record name 2-Chloro-6-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158966-62-2
Record name 2-Chloro-6-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-methoxyaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-methoxyaniline
Reactant of Route 2
2-Chloro-6-methoxyaniline
Reactant of Route 3
2-Chloro-6-methoxyaniline
Reactant of Route 4
2-Chloro-6-methoxyaniline
Reactant of Route 5
2-Chloro-6-methoxyaniline
Reactant of Route 6
Reactant of Route 6
2-Chloro-6-methoxyaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.